molecular formula C32H44N2O6 B1253226 Homobatrachotoxin CAS No. 23509-17-3

Homobatrachotoxin

Cat. No. B1253226
CAS RN: 23509-17-3
M. Wt: 552.7 g/mol
InChI Key: PRSLQQJCHZFAHB-PZCWOAKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homobatrachotoxin is a member of pyrroles.
Homobatrachotoxin is a natural product found in Phyllobates aurotaenia, Pitohui kirhocephalus, and Pseudorectes ferrugineus with data available.

Scientific Research Applications

Chemical Defense in Birds

  • Homobatrachotoxin as a Defensive Agent: Homobatrachotoxin, identified in certain bird species like the New Guinean Pitohui, acts as a chemical defense mechanism. The toxin, found primarily in the skin and feathers, varies in concentration among species. This discovery expanded the known occurrence of batrachotoxin class compounds beyond poison-dart frogs (Dumbacher et al., 1992).

Toxin Variations and Distribution in Birds

  • Distribution and Variations of Batrachotoxins in Birds: Further research on New Guinean birds revealed a range of batrachotoxins, including homobatrachotoxin, in various species. These toxins, present in feathers and skin, showed significant variations in levels across different bird populations, suggesting dietary sources for these toxins (Dumbacher, Spande, & Daly, 2000).

Toxin Effects on Ectoparasites

  • Homobatrachotoxin Against Ectoparasites: Homobatrachotoxin in the genus Pitohui was found to be effective against ectoparasites. In experiments, lice showed aversion to toxic feathers and experienced reduced life spans when exposed, indicating the toxin’s role in protecting birds from lice infestation (Dumbacher, 1999).

Neurotoxic Mechanisms

  • Mechanisms in Prokaryotic Voltage-Gated Sodium Channels: Studies have shown that batrachotoxin, a closely related compound, affects prokaryotic voltage-gated sodium channels. It binds within the open pore, impacting the channel's gating mechanisms. This research provides insights into the actions of neurotoxins like homobatrachotoxin on ion channels (Finol-Urdaneta et al., 2018).

Biochemical Analysis

  • Analytical Identification of Toxins: Homobatrachotoxin has been identified and analyzed in studies focusing on steroidal alkaloids. Techniques like mass spectrometry and NMR spectroscopy have been instrumental in characterizing this toxin and its congeners (Tokuyama & Daly, 1983).

Interactions with Muscarinic Receptors

  • Impact on Muscarinic Receptors: Batrachotoxin, a compound related to homobatrachotoxin, was found to modify muscarinic receptors in certain tissues, suggesting potential interactions between these receptors and sodium channels. This indicates a broader scope of homobatrachotoxin’s impact beyond its primary neurotoxic effects (Cohen-Armon et al., 1985).

properties

CAS RN

23509-17-3

Product Name

Homobatrachotoxin

Molecular Formula

C32H44N2O6

Molecular Weight

552.7 g/mol

IUPAC Name

[(1S)-1-[(1R,5R,6S,9R,11S,12R,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1

InChI Key

PRSLQQJCHZFAHB-PZCWOAKJSA-N

Isomeric SMILES

CCC1=C(C(=CN1)C)C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C

SMILES

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C

Canonical SMILES

CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C

synonyms

homobatrachotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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